3-(Cyclopropylmethoxy)-4-methylaniline is an organic compound characterized by its unique structure, which includes a cyclopropyl group and a methoxy substituent on an aniline backbone. This compound falls under the classification of substituted anilines, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
The compound can be synthesized in laboratory settings using various organic chemistry techniques. Its derivatives and related compounds are often studied for their potential biological activities and chemical properties.
3-(Cyclopropylmethoxy)-4-methylaniline is classified as:
The synthesis of 3-(Cyclopropylmethoxy)-4-methylaniline typically involves several steps:
The molecular structure of 3-(Cyclopropylmethoxy)-4-methylaniline can be represented as follows:
Where:
3-(Cyclopropylmethoxy)-4-methylaniline can participate in various chemical reactions:
3-(Cyclopropylmethoxy)-4-methylaniline has several potential applications:
3-(Cyclopropylmethoxy)-4-methylaniline emerged as a structurally sophisticated scaffold during the early 21st century shift toward rational drug design. Its molecular architecture combines a sterically constrained cyclopropylmethoxy moiety with a bioisosteric aniline function, enabling targeted engagement with hydrophobic binding pockets while maintaining metabolic stability—a critical advancement over earlier linear-chain alkoxy anilines prone to oxidative degradation [1] [6]. The compound exemplifies lead optimization principles where:
This strategic design is evidenced in antimycobacterial research, where derivatives of this scaffold improved Mycobacterium tuberculosis EthR inhibition by 250-fold compared to first-generation fragments, achieving sub-micromolar EC₅₀ values through optimized van der Waals contacts with Asn176 and Thr149 residues [1]. The scaffold's emergence coincided with medicinal chemistry's transition from natural product isolation (e.g., morphine, quinine) to targeted synthetic frameworks addressing specific protein hotspots [6].
Table 1: Key Physicochemical Properties of 3-(Cyclopropylmethoxy)-4-methylaniline
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₅NO | Balanced heteroatom content for drug-likeness |
Molecular Weight | 177.24 g/mol | Compliant with fragment-based design (<300 Da) |
Hydrogen Bond Acceptors | 2 | Facilitates target interactions |
Hydrogen Bond Donors | 1 (aniline NH₂) | Enables salt formation and derivatization |
logP (Calculated) | 2.76 | Optimal membrane permeability |
Topological Polar Surface Area | 35.5 Ų | Favorable for cell penetration |
Rotatable Bonds | 4 | Balances flexibility and rigidity |
This scaffold exemplifies core fragment-based drug discovery (FBDD) principles, serving as a starting point for iterative structural expansion. Its molecular weight (177.24 Da) and complexity adhere to the "Rule of Three" (MW ≤300, H-bond donors/acceptors ≤3, logP ≤3), enabling efficient sampling of chemical space [4] [7]. Key contributions include:
Notably, its solubility profile (>100 μM in PBS buffer) enabled biophysical screening without detergent interference—a critical advantage over more lipophilic analogs in protein-observed NMR studies [4]. When derivatized into EthR inhibitors, the core scaffold achieved thermal shift values (ΔTm) up to 11.2°C at 20 μM, translating to 400-fold potency improvements over initial fragment hits [1].
Table 2: Performance in Fragment-Based Screening Platforms
Screening Method | Conditions | Hit Criteria | Results |
---|---|---|---|
NMR T₁ρ relaxation | 200 μM fragment, 20 μM protein | ΔR₂ > 5% of control | Positive binding to BRD4(I) |
Saturation Transfer Difference | 200 μM fragment, 5 μM protein | STD signal > 15% of reference | Significant epitope mapping |
Thermal Shift Assay | 100 μM fragment | ΔTm > 1.5°C | ΔTm = 3°C for EthR target |
Fluorescence Anisotropy | Competitive binding | IC₅₀ < 500 μM | Not applicable (no fluorophore) |
The scaffold demonstrates remarkable target plasticity when compared to structural analogs across therapeutic domains, leveraging its bifunctional pharmacophore (electron-rich aniline + lipophilic cyclopropylmethoxy). Key comparisons include:
Neuroprotective analogs: Acacetin 7-O-methyl ether derivatives share the methoxy-aniline motif but lack cyclopropyl constraint. In MAO-B inhibition, cyclopropylmethoxy-containing compounds exhibit >1,000-fold selectivity over MAO-A versus acacetin's 505-fold, attributed to enhanced shape complementarity with the MAO-B isoform's entrance cavity [2]. Optimized derivatives achieve Ki values of 37–68 nM for MAO-B, making them candidates for Parkinson's disease therapeutics.
Anticoagulant/antifibrotic analogs: In patent EP3649119B1, cyclopropylmethoxy-aniline is incorporated into phthalazinone-benzimidazole hybrids targeting fibrotic pathways. The scaffold's electron-donating capability (σₚ = -0.26 for aniline) fine-tunes the benzimidazole's pKa, enhancing interactions with kinase ATP pockets (e.g., JAK2, ALK5) versus simpler alkoxy analogs [8]. Comparative SAR shows:
Difluoroethoxy analog: Reduced metabolic stability (t₁/₂ < 15 min in microsomes)
Antimycobacterial counterparts: Compared to ethylbenzylamine-based EthR inhibitors, cyclopropylmethoxy-aniline derivatives show 6-fold improved macrophage penetration due to optimized logD values (2.1 vs. 3.8), translating to 90% bacterial load reduction in M. tuberculosis-infected macrophages at 10 μM doses [1].
The scaffold's unique conformational restraint provides a 1.5–3.0 kcal/mol binding energy advantage over flexible chain analogs in free energy calculations, validating its broad utility across target classes.
Table 3: Comparative Analysis with Structural Analogs
Structural Analog | Target | Key Advantage of 3-(Cyclopropylmethoxy)-4-methylaniline | Potency Differential |
---|---|---|---|
4-Ethoxy-3-methylaniline | TGF-β receptor | Enhanced kinase selectivity (3.5-fold) | 6.7× higher affinity |
Acacetin 7-O-methyl ether | MAO-B | Superior target occupancy (Kd 0.049 μM vs. 0.121 μM) | >1000× selectivity |
N-(4-methoxybenzyl)-3-methylaniline | EthR | Improved macrophage penetration (logD 2.1 vs. 3.8) | 90% bacterial reduction |
4-(Cyclopropylmethoxy)aniline (unsubstituted) | BRD4(I) | Better solubility (>100 μM vs. <50 μM) | Not reported |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: